2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and 4-(7-methyl-1,3-benzoxazol-2-yl)piperidine.
Reaction Conditions: The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chloro group.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and hydrogen peroxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research indicates its potential as an anticancer agent, particularly against colorectal carcinoma.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one involves:
Molecular Targets: The compound targets bacterial and fungal cell walls, disrupting their integrity and leading to cell death.
Pathways Involved: It inhibits key enzymes involved in cell wall synthesis and DNA replication, thereby exerting its antimicrobial and anticancer effects.
Comparison with Similar Compounds
2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one can be compared with other benzoxazole derivatives:
Similar Compounds: Examples include 2-(chloromethyl)-1H-benzimidazole and benzoxazole-2-thiol.
Uniqueness: The presence of the piperidine ring and the specific substitution pattern confer unique biological activities and chemical reactivity to this compound
Properties
IUPAC Name |
2-chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-10-4-3-5-13-14(10)21-15(18-13)12-6-8-19(9-7-12)16(20)11(2)17/h3-5,11-12H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOYUDRJBSPQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)C3CCN(CC3)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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